3-Hydroxy-2-(4-methoxyphenyl)cyclopent-1-ene-1-carboxylic acid
Description
3-Hydroxy-2-(4-methoxyphenyl)cyclopent-1-ene-1-carboxylic acid is a cyclopentene-based carboxylic acid derivative featuring a hydroxyl group at position 3 and a 4-methoxyphenyl substituent at position 2. The unsaturated cyclopentene ring and polar functional groups (hydroxyl, methoxy, carboxylic acid) likely influence its physicochemical properties, such as solubility and reactivity, which are critical for biological interactions .
Properties
Molecular Formula |
C13H14O4 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3-hydroxy-2-(4-methoxyphenyl)cyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C13H14O4/c1-17-9-4-2-8(3-5-9)12-10(13(15)16)6-7-11(12)14/h2-5,11,14H,6-7H2,1H3,(H,15,16) |
InChI Key |
ZPXIRDNVTFEKKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(CCC2O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Hydroxy-2-(4-methoxyphenyl)cyclopent-1-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
3-Hydroxy-2-(4-methoxyphenyl)cyclopent-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. .
Scientific Research Applications
3-Hydroxy-2-(4-methoxyphenyl)cyclopent-1-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(4-methoxyphenyl)cyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxyphenyl group may also play a role in modulating the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Cinnamic Acid Derivatives
- 3-Hydroxy-4-methoxycinnamic acid (CAS data, ): Structure: Features a propenoic acid chain with 3-hydroxy and 4-methoxy substituents on the phenyl ring. Applications: Used as a reference standard and in pharmacological research, sourced from Cinnamomum cassia . Key Difference: The linear propenoic acid chain contrasts with the cyclopentene ring in the target compound, likely altering metabolic stability and binding affinity.
Cyclopentene/Cyclopentane Carboxylic Acid Derivatives
- 1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid (): Structure: Saturated cyclopentane ring with a 3-hydroxyphenyl group. Key Difference: The saturated ring reduces reactivity compared to the unsaturated cyclopentene in the target compound, affecting π-π interactions .
cis-3-[2-oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid ():
- Structure : Cyclopentane ring with a ketone-containing trifluoromethylphenyl side chain.
- Applications : Fluorine substitution enhances metabolic stability, making it relevant in medicinal chemistry .
- Key Difference : The trifluoromethyl group increases lipophilicity, whereas the target compound’s methoxy group balances polarity.
Quinic Acid Derivatives
- 3-O-Feruloylquinic acid ():
- Structure : Quinic acid core esterified with a feruloyl group (4-hydroxy-3-methoxyphenyl).
- Applications : Found in coffee (Coffea canephora), studied for antioxidant activity.
- Key Difference : The larger, polyhydroxy structure contrasts with the compact cyclopentene scaffold, impacting bioavailability and target selectivity .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Reactivity : The cyclopentene ring’s unsaturation in the target compound may enhance electrophilic reactivity compared to saturated analogs, facilitating covalent bond formation in drug design .
- Biological Activity : Fluorinated analogs () demonstrate enhanced metabolic stability, suggesting that similar modifications to the target compound could optimize pharmacokinetics .
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